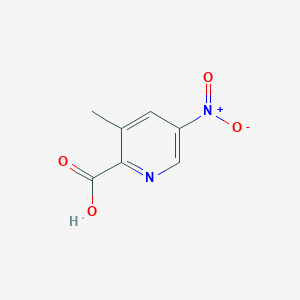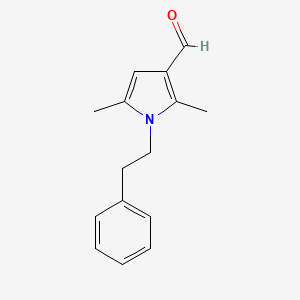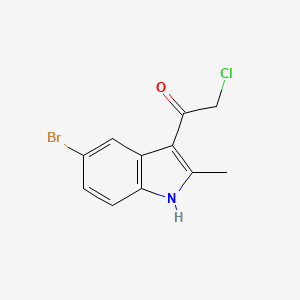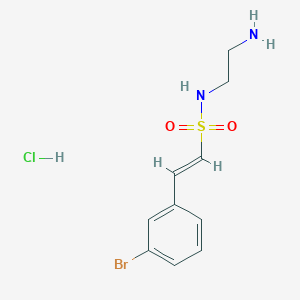
3-Methyl-5-nitropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211578-56-1 . It has a molecular weight of 182.14 . The IUPAC name for this compound is 3-methyl-5-nitro-2-pyridinecarboxylic acid . It is usually stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O4/c1-4-2-5 (9 (12)13)3-8-6 (4)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The reaction mechanism for the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It is soluble in dimethyl sulfoxide .科学的研究の応用
Synthesis and Chemical Reactions
- 3-Methyl-5-nitropyridine-2-carboxylic acid plays a role in the synthesis of various chemical compounds. For example, studies have shown its use in the preparation of nitropyridinecarboxamides, which have demonstrated anticoccidial activity, a property relevant in the treatment of certain parasitic infections in birds (Morisawa, Kataoka, & Kitano, 1977). Additionally, its derivatives have been used in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals (Bakke & Svensen, 2001).
Industrial Production
- In an industrial context, this compound is associated with the production of nicotinic acid, a vital nutrient found in vitamin PP. The compound is part of the process that leads to the production of nicotinic acid, highlighting its role in the synthesis of essential nutrients (Lisicki, Nowak, & Orlińska, 2022).
Molecular and Crystal Structure Analysis
- Research has also focused on the molecular and crystal structure of compounds derived from this compound. This includes studies on the synthesis and crystal structure of its adducts, contributing to our understanding of molecular interactions and structural chemistry (Wang, Yi, Feng, Wei, Xue, Lin, & Zheng, 2006).
Optical Properties
- The compound has been investigated for its role in determining the linear optical susceptibilities of various crystals, illustrating its importance in understanding and manipulating the optical properties of materials (Kanoun, Botek, & Champagne, 2010). Similar studies have been conducted focusing on its second-order nonlinear optical susceptibilities, a crucial aspect in the field of photonics and optical communication (Kanoun & Champagne, 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Nitropyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various substituted pyridines , indicating that they may play a role in the biochemical pathways involving these compounds.
Result of Action
Nitropyridines are known to be involved in the synthesis of various substituted pyridines , suggesting that they may have a role in the cellular processes involving these compounds.
Action Environment
It’s known that nitropyridines can react with n2o5 in an organic solvent to form the n-nitropyridinium ion , suggesting that the reaction environment can influence the compound’s action.
特性
IUPAC Name |
3-methyl-5-nitropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDGXHPKVXOWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211578-56-1 |
Source


|
| Record name | 3-methyl-5-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)





![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)


